molecular formula C12H9N3O B1622393 N-(Pyridin-2-yl)benzo[d]oxazol-2-amine CAS No. 6458-60-2

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine

Cat. No.: B1622393
CAS No.: 6458-60-2
M. Wt: 211.22 g/mol
InChI Key: YMRWEBLZMFGRTH-UHFFFAOYSA-N
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Description

“N-(Pyridin-2-yl)benzo[d]oxazol-2-amine” is a chemical compound that has been identified as a novel scaffold with potent GRK2 and GRK5 inhibitory activities . This compound is part of a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, a related compound, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, was synthesized through a high throughput screening campaign . Structural modifications of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK2 and 5 .

Scientific Research Applications

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine is used in the phenyliodine bis(trifluoroacetate)-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a metal-free oxidative N-N bond formation strategy. This method features short reaction times and high yields, underlining the efficiency of this compound in facilitating complex heterocyclic constructions (Zheng et al., 2014).

Synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines

Another application involves the synthesis of biologically potent N-(Pyridin-2-yl)benzo[d]thiazol-2-amines from simple heteroaryl-thioureas. This oxidative C–S bond formation strategy employs phenyliodine(III) bis(trifluoroacetate) as the oxidant and features a metal-free approach, broad substrate scope, short reaction times, and simple purification procedures (Mariappan et al., 2016).

Construction of Tetrahydropyridine Fused Bicyclic Structures

This compound is also integral in the diastereoselective construction of tetrahydropyridine fused bicyclic structures via three-component domino reactions. The process involves the formation of one C-C, two C-N, and one C-O bonds, showcasing the compound's role in creating high structural diversity in synthesized products (Wan et al., 2014).

Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition

This compound serves as a synthetic equivalent in gold-catalyzed formal [3 + 2]-dipolar cycloadditions, facilitating the regioselective access to imidazo-fused heteroaromatics. This efficient transformation accommodates significant structural variation, emphasizing the versatility of this compound in synthesizing complex molecules with sensitive functional groups (Garzón et al., 2014).

Catalytic Activities in the Aza-Michael Reaction

The synthesis and catalytic study of Ni(II) and Pd(II) complexes derived from 3-phenyl-2-(pyridin-2-yl)oxazolidine demonstrate the utility of this compound in facilitating catalytic reactions. These complexes are shown to be active catalysts in the aza-Michael reaction, showcasing the potential of this compound in catalysis and synthetic organic chemistry (Ardizzoia et al., 2012).

Mechanism of Action

“N-(Pyridin-2-yl)benzo[d]oxazol-2-amine” has been identified as a novel scaffold with potent GRK2 and GRK5 inhibitory activities . This suggests that the compound may act by inhibiting these kinases, although the specific mechanism of action is not detailed in the search results.

Biochemical Analysis

Biochemical Properties

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetyl-CoA carboxylase, which is crucial in fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound can form complexes with proteins, influencing their structural conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . By modulating gene expression, this compound can alter cellular metabolism and promote or inhibit the production of specific proteins. This compound also affects cellular functions such as proliferation, differentiation, and apoptosis, making it a valuable tool in cell biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetyl-CoA carboxylase leads to enzyme inhibition, which in turn affects fatty acid synthesis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimentation . Its degradation products can also have biological activity, which must be considered when interpreting experimental results. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of temporal analysis in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell.

Properties

IUPAC Name

N-pyridin-2-yl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-2-6-10-9(5-1)14-12(16-10)15-11-7-3-4-8-13-11/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRWEBLZMFGRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367953
Record name N-(Pyridin-2-yl)benzo[d]oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-60-2
Record name N-(Pyridin-2-yl)benzo[d]oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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